6-Bromopyridine-3-sulfonyl fluoride
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Overview
Description
6-Bromopyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are widely used in various fields of chemistry and biology. The presence of both bromine and sulfonyl fluoride groups in the pyridine ring makes this compound particularly interesting for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a bromopyridine precursor. One common method is the reaction of 6-bromopyridine with a sulfonyl fluoride reagent under suitable conditions. For example, a facile one-pot synthesis can be achieved using sulfonates or sulfonic acids as starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the industrial synthesis feasible.
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
6-Bromopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Bromopyridine-3-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This covalent modification can alter the function of the target protein, making it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
- 2-Bromopyridine-3-sulfonyl fluoride
- 4-Bromopyridine-3-sulfonyl fluoride
- 6-Chloropyridine-3-sulfonyl fluoride
Comparison: 6-Bromopyridine-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its chlorinated analogs, the brominated compound may exhibit different reactivity patterns due to the differing electronic effects of bromine and chlorine .
Properties
Molecular Formula |
C5H3BrFNO2S |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
6-bromopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
InChI Key |
MHWWGFYXAIQYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)Br |
Origin of Product |
United States |
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